

# An In-depth Technical Guide to the Spectral Data of Azido(dimethyl)phenylsilane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for azido(dimethyl)phenylsilane, a valuable organosilicon reagent. Due to the limited availability of directly published experimental spectra for this specific compound, this document compiles predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes comprehensive experimental protocols for its synthesis and spectral analysis.

## **Predicted Spectroscopic Data**

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for **azido(dimethyl)phenylsilane**. These predictions are derived from known spectral data of analogous compounds, including dimethylphenylsilane and other silyl azides.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.55 - 7.65	Multiplet	2H	ortho-Protons (Aromatic)
~ 7.35 - 7.45	Multiplet	3Н	meta- & para-Protons (Aromatic)
~ 0.4 - 0.5	Singlet	6H	Si-(CH <sub>3</sub> ) <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment	
~ 135 - 138	ipso-Carbon (Aromatic)	
~ 133 - 134	para-Carbon (Aromatic)	
~ 129 - 130	ortho-Carbons (Aromatic)	
~ 128 - 129	meta-Carbons (Aromatic)	
~ -1 to 1	Si-(CH <sub>3</sub> ) <sub>2</sub>	

Table 3: Predicted <sup>29</sup>Si NMR Spectral Data

Chemical Shift (δ, ppm)	
~ -5 to -15	

Table 4: Predicted IR Spectral Data



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 2130 - 2150	Strong	Asymmetric stretch (N₃)
~ 3070	Medium	Aromatic C-H stretch
~ 2960	Medium	Aliphatic C-H stretch
~ 1430	Strong	Si-Phenyl stretch
~ 1250	Strong	Si-CH <sub>3</sub> symmetric deformation
~ 830	Strong	Si-C stretch
~ 700, 730	Strong	Phenyl C-H out-of-plane bend

## **Experimental Protocols**

The following are detailed methodologies for the synthesis of **azido(dimethyl)phenylsilane** and the acquisition of its spectral data.

#### 1. Synthesis of Azido(dimethyl)phenylsilane

This procedure is adapted from established methods for the synthesis of silyl azides from chlorosilanes.[1][2]

- Materials:
  - Chloro(dimethyl)phenylsilane
  - Sodium azide (NaN₃)
  - Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent like pyridine.[1]
  - Nitrogen or Argon gas for inert atmosphere
- Apparatus:
  - Round-bottom flask equipped with a magnetic stirrer and reflux condenser
  - Heating mantle



- Apparatus for filtration under inert atmosphere
- Distillation apparatus

#### Procedure:

- In a flame-dried, three-necked round-bottom flask under a positive pressure of nitrogen,
  add a slurry of sodium azide in anhydrous THF.
- To the stirred slurry, add chloro(dimethyl)phenylsilane dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours.[1] The progress of the reaction can be monitored by GC-MS or TLC.
- Cool the reaction mixture to room temperature and filter under an inert atmosphere to remove the sodium chloride byproduct and any unreacted sodium azide.
- Remove the solvent from the filtrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield azido(dimethyl)phenylsilane as a colorless liquid.

#### 2. NMR Data Acquisition

This is a general procedure for obtaining NMR spectra of organosilicon compounds.[3][4][5]

- Sample Preparation:
  - Dissolve approximately 5-25 mg of purified azido(dimethyl)phenylsilane in about 0.6-0.7
    mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>) in a clean, dry NMR tube.[3]
  - Ensure the solution is homogeneous and free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.[3]
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for <sup>1</sup>H and <sup>13</sup>C NMR).
- ¹H NMR Spectroscopy:



- Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Spectroscopy:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of <sup>13</sup>C.
- <sup>29</sup>Si NMR Spectroscopy:
  - Acquire the spectrum using a proton-decoupled pulse sequence. Due to the negative gyromagnetic ratio of <sup>29</sup>Si, inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE).
  - A long relaxation delay (e.g., 10-60 seconds) is necessary due to the long spin-lattice relaxation times (T<sub>1</sub>) of <sup>29</sup>Si nuclei. A relaxation agent such as Cr(acac)<sub>3</sub> can be added to reduce the delay time.
  - A large number of scans will be required.

#### 3. IR Data Acquisition

This is a general procedure for obtaining the IR spectrum of a liquid sample.[7]

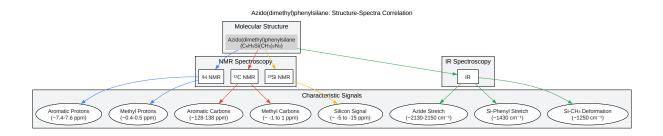
- Sample Preparation:
  - For a neat liquid sample, place a drop of azido(dimethyl)phenylsilane between two salt plates (e.g., NaCl or KBr).
  - Alternatively, the spectrum can be obtained from a dilute solution in a suitable solvent (e.g., CCl<sub>4</sub>) using an IR solution cell.
- Data Acquisition:



- Record a background spectrum of the empty salt plates or the solvent-filled cell.
- Place the sample in the IR spectrometer.
- Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

## **Visualizations**

The following diagram illustrates the relationship between **azido(dimethyl)phenylsilane** and its characteristic spectral data.



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Caption: Correlation of **azido(dimethyl)phenylsilane**'s structure with its key NMR and IR spectral features.



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